molecular formula C11H3BrF5NO2 B4657652 5-bromo-N-(pentafluorophenyl)-2-furamide

5-bromo-N-(pentafluorophenyl)-2-furamide

Cat. No.: B4657652
M. Wt: 356.04 g/mol
InChI Key: HCSIHBCKUQUASJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(pentafluorophenyl)-2-furamide is a brominated furanamide derivative characterized by a bromine atom at the 5-position of the furan ring and a pentafluorophenyl group attached via an amide linkage. This structural configuration confers unique physicochemical properties:

  • Pentafluorophenyl group: Provides strong electron-withdrawing effects, improving metabolic stability and altering solubility profiles compared to non-fluorinated analogs.

Properties

IUPAC Name

5-bromo-N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3BrF5NO2/c12-4-2-1-3(20-4)11(19)18-10-8(16)6(14)5(13)7(15)9(10)17/h1-2H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSIHBCKUQUASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3BrF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium to achieve bromination . The reaction conditions often require heating the mixture to around 90°C for a specified duration to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more cost-effective and scalable reagents. For example, dimethyl terephthalate can be used as a starting material, undergoing a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method allows for the preparation of the compound in large quantities with a high yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pentafluorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce furan derivatives with reduced bromine content.

Scientific Research Applications

5-bromo-N-(pentafluorophenyl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(pentafluorophenyl)-2-furamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Unique Properties/Biological Activity Reference
5-Bromo-N-(pentafluorophenyl)-2-furamide Pentafluorophenyl, 5-bromo-furan High metabolic stability (inferred from fluorination) N/A
5-Bromo-N-(2-isopropylphenyl)-2-furamide 2-Isopropylphenyl LogP: 3.84; Polar Surface Area: 42.24 Ų
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide Trifluoromethyl, bromophenyl Enhanced metabolic stability; anticancer activity (preclinical)
5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide Chloro, methoxy, difluorophenyl Antitumor activity
5-Bromo-N-(2,4-dimethylphenyl)-2-furamide 2,4-Dimethylphenyl Furan ring enhances reactivity in coupling reactions
5-Bromo-N-methoxy-N-methyl-2-furamide Methoxy-N-methyl Altered reactivity and stability vs. parent compound

Impact of Substituents on Properties

Fluorination (e.g., pentafluorophenyl or difluorophenyl groups) enhances metabolic stability and lipophilicity (higher LogP), as seen in compounds like N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide .

Aryl Group Variations: Pentafluorophenyl: Compared to non-fluorinated analogs (e.g., 2-isopropylphenyl or 2,4-dimethylphenyl), this group significantly lowers electron density, reducing susceptibility to oxidative degradation.

Biological Activity Trends :

  • Anticancer activity is associated with trifluoromethyl and halogenated aryl groups (e.g., N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide) .
  • Antimicrobial and anti-inflammatory activities are more common in compounds with nitro or chloro substituents (e.g., 5-(4-Methoxyphenyl)-N-(3-nitrophenyl)-2-furamide) .

Table 2: Physicochemical Property Comparison

Compound Name Molecular Formula Molecular Weight LogP Polar Surface Area (Ų)
5-Bromo-N-(pentafluorophenyl)-2-furamide (inferred) C₁₁H₅BrF₅NO₂ ~372.1 ~4.2* ~42.3*
5-Bromo-N-(2-isopropylphenyl)-2-furamide C₁₄H₁₄BrNO₂ 308.17 3.84 42.24
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide C₁₈H₁₁BrF₃NO₂ 408.2 4.1 42.2

*Estimated based on structural analogs.

Key Research Findings

  • Metabolic Stability : Fluorinated derivatives (e.g., pentafluorophenyl or trifluoromethyl-containing compounds) exhibit prolonged half-lives in vitro due to resistance to cytochrome P450-mediated oxidation .
  • Biological Selectivity : The pentafluorophenyl group’s electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets, a trait observed in related antitumor agents .

Q & A

Q. Critical Parameters :

ParameterOptimal Condition
Temperature50–60°C
Reaction Time24–48 h
SolventAnhydrous DMF or DCM
CatalystDMAP (0.1 equiv)

Basic: How can researchers characterize the electronic effects of bromine and pentafluorophenyl groups on reactivity?

Methodological Answer:
The electron-withdrawing bromine (C-5) and pentafluorophenyl (N-substituent) groups create a polarized electronic environment:

  • Spectroscopic Analysis : Use ¹⁹F NMR to assess fluorine environment perturbations and ¹H NMR to evaluate deshielding of the furan ring protons .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for nucleophilic/electrophilic attack .
  • Reactivity Profiling : Conduct kinetic studies on hydrolysis or nucleophilic substitution to compare rates with non-halogenated analogs .

Q. Key Observations :

  • The pentafluorophenyl group enhances stability toward oxidation but reduces solubility in polar solvents.
  • Bromine at C-5 directs electrophilic substitution to the furan C-3 position .

Advanced: How can contradictory data regarding the compound’s stability under acidic conditions be resolved?

Methodological Answer:
Discrepancies in stability studies often arise from varying experimental setups. To resolve these:

  • Stress Testing : Expose the compound to HCl (0.1–6 M) at 25–60°C and monitor degradation via HPLC at intervals (0, 6, 12, 24 h) .
  • Analytical Techniques : Use TGA-DSC to assess thermal stability and LC-MS to identify degradation byproducts (e.g., defluorination or furan ring opening) .
  • Control Experiments : Compare stability in anhydrous vs. humid conditions to isolate moisture-sensitive degradation pathways .

Q. Key Considerations :

  • Use fluorinated analogs for ¹⁹F NMR-based binding assays to enhance detection sensitivity .
  • Cross-validate with molecular docking (AutoDock Vina) to predict binding poses .

Basic: What are the recommended storage conditions to maintain long-term stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and moisture absorption .
  • Stability Monitoring : Perform periodic HPLC analysis (every 6 months) to detect decomposition.
  • Formulation : For aqueous studies, prepare lyophilized aliquots with cryoprotectants (e.g., trehalose) .

Q. Stability Data :

ConditionDecomposition (12 months)
–20°C, dark, anhydrous<2%
25°C, light-exposed34%

Advanced: How can researchers design derivatives to enhance bioavailability while retaining bioactivity?

Methodological Answer:

  • Structural Modifications :
    • Replace pentafluorophenyl with trifluoromethyl groups to improve solubility.
    • Introduce PEGylated side chains to enhance pharmacokinetics .
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict logP, permeability, and metabolic liabilities.
  • In Vivo Testing : Administer derivatives to rodent models and measure plasma half-life (t½) via LC-MS/MS .

Q. Example Derivative Data :

DerivativelogPt½ (h)Bioactivity (IC50)
Parent3.21.512 nM
PEGylated2.14.815 nM

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-(pentafluorophenyl)-2-furamide
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